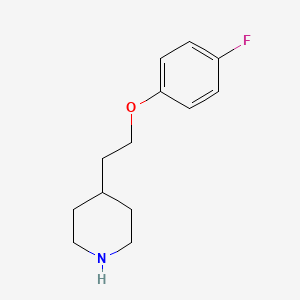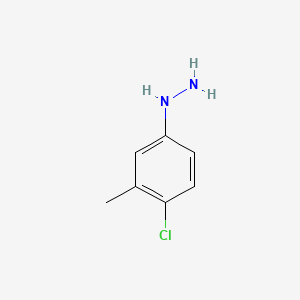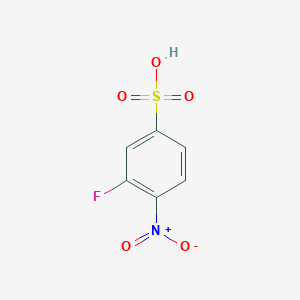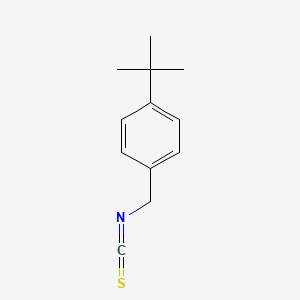
1-Tert-butyl-4-(isothiocyanatomethyl)benzene
概要
説明
1-Tert-butyl-4-(isothiocyanatomethyl)benzene is an organic compound with the molecular formula C12H15NS It is characterized by a tert-butyl group attached to a benzene ring, which is further substituted with an isothiocyanatomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-4-(isothiocyanatomethyl)benzene typically involves the reaction of 1-tert-butyl-4-(chloromethyl)benzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiocyanate compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Tert-butyl-4-(isothiocyanatomethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions to form corresponding ureas, carbamates, and thiocarbamates.
Oxidizing Agents: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Major Products Formed
Ureas: Reaction with amines.
Carbamates: Reaction with alcohols.
Thiocarbamates: Reaction with thiols.
Sulfoxides and Sulfones: Oxidation products.
科学的研究の応用
1-Tert-butyl-4-(isothiocyanatomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of stable thiourea linkages.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Tert-butyl-4-(isothiocyanatomethyl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of thiourea linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of new compounds.
類似化合物との比較
Similar Compounds
1-Tert-butyl-4-(chloromethyl)benzene: Precursor in the synthesis of 1-Tert-butyl-4-(isothiocyanatomethyl)benzene.
1-Tert-butyl-4-(aminomethyl)benzene: Similar structure but with an amino group instead of an isothiocyanate group.
1-Tert-butyl-4-(hydroxymethyl)benzene: Contains a hydroxyl group instead of an isothiocyanate group.
Uniqueness
This compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The isothiocyanate group allows for the formation of stable thiourea linkages, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
1-tert-butyl-4-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)11-6-4-10(5-7-11)8-13-9-14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKWITCBFDFVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564196 | |
| Record name | 1-tert-Butyl-4-(isothiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31088-81-0 | |
| Record name | 1-tert-Butyl-4-(isothiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

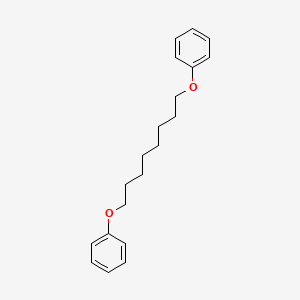

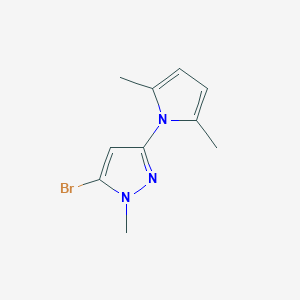

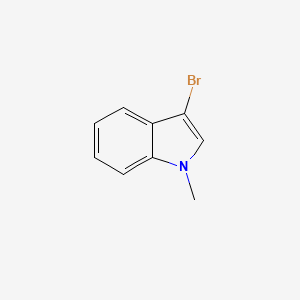
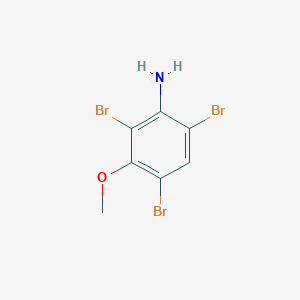
![[1,3]Dioxolo[4,5-g]isoquinoline](/img/structure/B1611278.png)
![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1611279.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1611280.png)

